molecular formula C10H10N2O3 B13649610 Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13649610
M. Wt: 206.20 g/mol
InChI Key: YLAHJRPVRMYHFY-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in drug discovery due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in bacterial cell division . The compound’s ability to bind to these targets disrupts essential biological processes, leading to its antimicrobial and antiproliferative effects.

Comparison with Similar Compounds

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-5-11-9-4-3-7(13)6-12(8)9/h3-6,13H,2H2,1H3

InChI Key

YLAHJRPVRMYHFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)O

Origin of Product

United States

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